Cas no 2993-06-8 (2-(trifluoromethyl)-7H-purin-6-amine)

2-(Trifluoromethyl)-7H-purin-6-amine is a fluorinated purine derivative characterized by the presence of a trifluoromethyl group at the 2-position and an amine group at the 6-position of the purine scaffold. This structural modification enhances its electronic properties and metabolic stability, making it a valuable intermediate in medicinal chemistry and drug discovery. The trifluoromethyl group contributes to increased lipophilicity and improved binding affinity in target interactions, while the purine core offers versatility for further functionalization. This compound is particularly useful in the synthesis of nucleoside analogs and enzyme inhibitors, where its unique electronic and steric properties can modulate biological activity. Suitable for research applications requiring precise molecular tuning.
2-(trifluoromethyl)-7H-purin-6-amine structure
2993-06-8 structure
Product Name:2-(trifluoromethyl)-7H-purin-6-amine
CAS No:2993-06-8
MF:C6H4F3N5
MW:203.124670028687
CID:915824
PubChem ID:3890918
Update Time:2025-10-29

2-(trifluoromethyl)-7H-purin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(trifluoromethyl)-7H-purin-6-amine
    • 2-Trifluormethyl-7(9)H-purin-6-ylamin
    • 2-trifluoromethyl-7(9)H-purin-6-ylamine
    • AC1MZ1DU
    • NSC518375
    • SureCN1233710
    • SureCN1233712
    •  
    • 2-(trifluoroMethyl)-1H-purin-6-aMine
    • 2-(Trifluoromethyl)-9H-purin-6-amine
    • SCHEMBL1233710
    • JPFOYYRMIMSYQZ-UHFFFAOYSA-N
    • 2993-06-8
    • DTXSID90397799
    • EN300-1720989
    • 2-trifluoromethyladenine
    • CAA99306
    • NSC-518375
    • Inchi: 1S/C6H4F3N5/c7-6(8,9)5-13-3(10)2-4(14-5)12-1-11-2/h1H,(H3,10,11,12,13,14)
    • InChI Key: JPFOYYRMIMSYQZ-UHFFFAOYSA-N
    • SMILES: FC(C1N=C(C2=C(N=CN2)N=1)N)(F)F

Computed Properties

  • Exact Mass: 203.04202
  • Monoisotopic Mass: 203.04187964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 80.5Ų

Experimental Properties

  • PSA: 75.46
  • LogP: 1.53510

2-(trifluoromethyl)-7H-purin-6-amine Pricemore >>

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